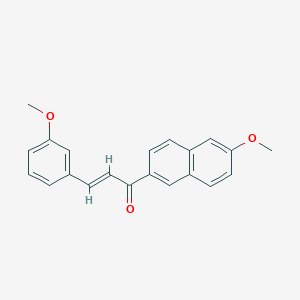

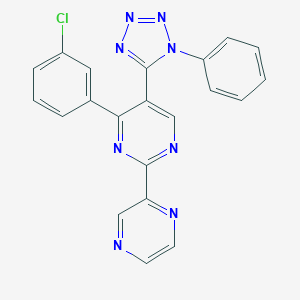

1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one, also known as MNMP, is a chemical compound that belongs to the class of chalcones. It is a yellowish crystalline powder that is soluble in organic solvents such as chloroform and ethanol. MNMP has gained significant attention in recent years due to its potential applications in scientific research.

Mecanismo De Acción

The mechanism of action of 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one may exert its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune responses. 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activation of the MAPK pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Furthermore, 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has been found to inhibit the activation of the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.

Biochemical and Physiological Effects

1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has been found to exhibit various biochemical and physiological effects. 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells by activating caspases and regulating the expression of Bcl-2 family proteins. 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, by downregulating the expression of VEGF and MMP-9. Additionally, 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes such as SOD and CAT and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has several advantages for use in lab experiments. 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one is relatively easy to synthesize and is stable under normal laboratory conditions. 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one is also soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has some limitations for use in lab experiments. 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one is relatively expensive compared to other chalcone derivatives, which may limit its use in large-scale experiments. Additionally, 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has not been extensively studied in vivo, which may limit its potential for clinical applications.

Direcciones Futuras

There are several future directions for the study of 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one. First, more studies are needed to elucidate the mechanism of action of 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one and its potential targets in various biological pathways. Second, more studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one in vivo, including its bioavailability, metabolism, and toxicity. Third, more studies are needed to evaluate the potential clinical applications of 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one, including its potential as a chemotherapeutic agent or as a therapeutic agent for inflammatory and oxidative stress-related diseases. Finally, more studies are needed to evaluate the structure-activity relationship of 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one and its derivatives to identify more potent and selective compounds for use in scientific research.

Métodos De Síntesis

1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one can be synthesized using a variety of methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition. The Claisen-Schmidt condensation method involves the reaction of 6-methoxy-2-naphthaldehyde and 3-methoxyacetophenone in the presence of a strong base such as sodium hydroxide. The aldol condensation method involves the reaction of 6-methoxy-2-naphthaldehyde and 3-methoxybenzaldehyde in the presence of a base such as potassium hydroxide. The Michael addition method involves the reaction of 6-methoxy-2-naphthaldehyde and 3-methoxyacetophenone with a Michael acceptor such as ethyl acrylate in the presence of a base such as potassium carbonate.

Aplicaciones Científicas De Investigación

1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one has been found to possess antimicrobial properties by inhibiting the growth of various bacterial and fungal strains.

Propiedades

Nombre del producto |

1-(6-Methoxy-2-naphthyl)-3-(3-methoxyphenyl)-2-propen-1-one |

|---|---|

Fórmula molecular |

C21H18O3 |

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(E)-1-(6-methoxynaphthalen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H18O3/c1-23-19-5-3-4-15(12-19)6-11-21(22)18-8-7-17-14-20(24-2)10-9-16(17)13-18/h3-14H,1-2H3/b11-6+ |

Clave InChI |

GGQNSEKBLAIFSQ-IZZDOVSWSA-N |

SMILES isomérico |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)OC |

SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CC(=CC=C3)OC |

SMILES canónico |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CC(=CC=C3)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)

![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)

![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)

![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)

![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)

![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)

![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)

![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)

![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)